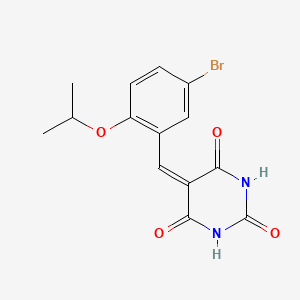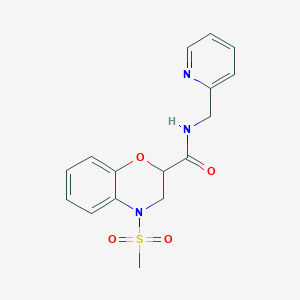
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This molecule has a unique chemical structure that allows it to interact with specific proteins and enzymes in the body, leading to a range of biochemical and physiological effects.
Mécanisme D'action
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione works by binding to specific proteins and enzymes in the body, leading to a range of biochemical and physiological effects. One of the main targets of this molecule is the protein bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, this compound can alter the expression of specific genes, leading to a range of downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific target it interacts with. For example, inhibition of BRD4 by this compound has been shown to reduce the proliferation of cancer cells and induce apoptosis. In addition, this molecule has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its specificity. This molecule targets specific proteins and enzymes, allowing researchers to study the effects of inhibiting these targets in a controlled manner. However, one limitation of using this compound is its potential toxicity. Like any small molecule inhibitor, this compound can have off-target effects, leading to unintended consequences.
Orientations Futures
There are many potential future directions for research on 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more potent and selective inhibitors of specific targets, such as BRD4. In addition, researchers are interested in exploring the potential use of this compound in combination with other therapeutic agents, such as chemotherapy drugs. Finally, there is a need for further research on the safety and efficacy of this molecule in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps, starting with the reaction between 2-isopropoxy-5-bromo-benzaldehyde and malononitrile to form the intermediate 5-bromo-2-isopropoxybenzylidene-malononitrile. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form the final product, this compound. The synthesis of this molecule has been optimized over the years, resulting in high yields and purity.
Applications De Recherche Scientifique
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in treating various diseases, including cancer, cardiovascular disease, and neurological disorders. This molecule has been shown to inhibit the activity of specific proteins and enzymes that are involved in disease progression, making it a promising therapeutic agent.
Propriétés
IUPAC Name |
5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-7(2)21-11-4-3-9(15)5-8(11)6-10-12(18)16-14(20)17-13(10)19/h3-7H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBXPNWQCIKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-3-methoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B6062208.png)
![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6062214.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6062215.png)
![3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6062229.png)

![1-[(5-chloro-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6062239.png)
![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6062241.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6062244.png)
![methyl 2-anilino-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6062254.png)
![2-(2-bromo-4,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062276.png)
![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)
![N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6062292.png)
![2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6062293.png)